Structural Determinants of M3 Antagonist Potency: 2,8-Diazaspiro Configuration vs. 2,9-Diazaspiro and Morpholine Analogs
The 2,8-diazaspiro[5.5]undecane scaffold represented by CAS 143806-82-0 is a critical determinant of muscarinic M3 antagonist potency. SAR studies on spirocyclic M3 antagonists revealed that replacing the 2,8-diazaspiro[5.5]undecane system with the corresponding 2,9-diazaspiro[5.5]undecane system (which substitutes a CH2 group in place of the morpholine oxygen or repositions ring nitrogen atoms) conferred much lower M2 and M3 receptor activity [1]. This observation demonstrates that the specific ring connectivity and heteroatom positioning in the 2,8-diazaspiro core are not interchangeable with regioisomeric spiro systems [1].
| Evidence Dimension | Muscarinic M3 receptor antagonist activity (qualitative SAR trend) |
|---|---|
| Target Compound Data | 2,8-diazaspiro[5.5]undecane scaffold configuration |
| Comparator Or Baseline | 2,9-diazaspiro[5.5]undecane scaffold configuration; morpholine-containing spiro systems |
| Quantified Difference | Much lower M2 and M3 activity for 2,9-diaza and non-2,8-diaza configurations [qualitative SAR direction] |
| Conditions | Muscarinic receptor binding and functional antagonism assays (SAR comparative analysis) |
Why This Matters
This SAR evidence confirms that the 2,8-diazaspiro connectivity is a non-substitutable structural feature; procurement of alternate spiro regioisomers will yield compounds with demonstrably inferior M3 receptor engagement and cannot serve as drop-in replacements in M3 antagonist synthesis programs.
- [1] Scite.ai Citation Report. The discovery of new spirocyclic muscarinic M3 antagonists. Scite.ai, 2025. View Source
